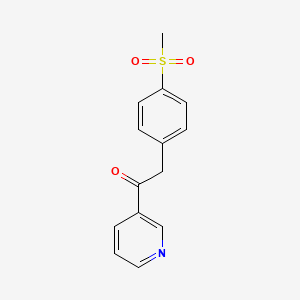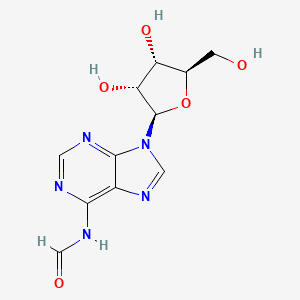![molecular formula C9H16ClN B1145851 (1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride CAS No. 1820572-35-7](/img/structure/B1145851.png)
(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride” is a chemical compound with the molecular formula C10H16 . It is also known by other names such as endo-tetrahydrodicyclopentadiene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (1R,2R,5S,6S)-Tricyclo[4.3.1.12,5]undecane was synthesized by hydride transfer reduction–ring expansion of (1RS,2RS,6RS,7SR)-2-hydroxymethyltricyclo[5.2.1.02,6]decane with sulphuric acid and n-pentane .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride” include a molecular weight of 136.234, a density of 1.0±0.1 g/cm3, a boiling point of 192.5±0.0 °C at 760 mmHg, a melting point of 75ºC, and a flash point of 40.6±0.0 °C .Applications De Recherche Scientifique
- Application : Tricyclo[5.2.1.02,6]decane compounds are used in the synthesis of other complex organic compounds .
- Method of Application : The specific methods of application can vary widely depending on the desired end product. However, one common method involves the use of sulfuric acid-mediated hydroisomerization .
- Results : The results can also vary widely, but one example includes the synthesis of adamantane in a 75% yield .
- Application : Tricyclo[5.2.1.02,6]decane is used in the study of thermophysical properties .
- Method of Application : The compound is subjected to various conditions and its properties such as boiling temperature, critical temperature, and density are measured .
- Results : The results include a wide range of data points for various properties at different temperatures and pressures .
Scientific Field: Organic Chemistry
Scientific Field: Thermophysical Property Data
- Application : Tricyclo[5.2.1.02,6]decane compounds can potentially be used in the development of new pharmaceuticals .
- Method of Application : The specific methods of application can vary widely depending on the desired end product. However, one common method involves the use of these compounds as building blocks in the synthesis of more complex molecules .
- Results : The results can also vary widely, but one example includes the development of new drugs with improved efficacy or reduced side effects .
- Application : Tricyclo[5.2.1.02,6]decane compounds can potentially be used in the development of new materials .
- Method of Application : The specific methods of application can vary widely depending on the desired end product. However, one common method involves the use of these compounds as monomers in the synthesis of polymers .
- Results : The results can also vary widely, but one example includes the development of new materials with improved properties such as increased strength or reduced weight .
Scientific Field: Medicinal Chemistry
Scientific Field: Material Science
- Application : Tricyclo[5.2.1.02,6]decane compounds can potentially be used in the study of environmental pollutants .
- Method of Application : These compounds can be used as markers or tracers in environmental samples .
- Results : The results can help in understanding the sources and pathways of pollutants in the environment .
- Application : Tricyclo[5.2.1.02,6]decane compounds can potentially be used in the study of biochemical processes .
- Method of Application : These compounds can be used as probes to study enzyme activity, protein folding, and other biochemical processes .
- Results : The results can provide insights into the mechanisms of these processes and potentially lead to the development of new drugs or therapies .
Scientific Field: Environmental Chemistry
Scientific Field: Biochemistry
Propriétés
IUPAC Name |
(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h6-10H,1-5H2;1H/t6-,7+,8-,9+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNBWKCSAOQKIY-JGJABSLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

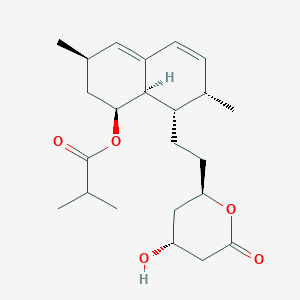

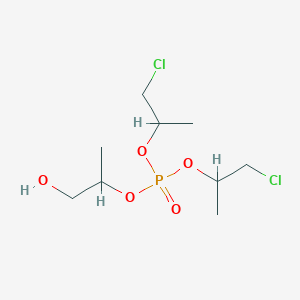
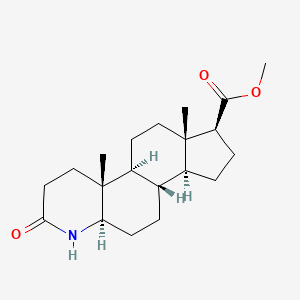
![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)
